dihydro-herbimycin B
Overview
Description
Dihydro-herbimycin B is a chemical compound with the molecular formula C29H42N2O9 . It is an analog of herbimycin, a benzoquinone ansamycin discovered by Satoshi Ōmura in 1979 .
Synthesis Analysis
Dihydro-herbimycin B is produced by Streptomyces sp. CPCC 200291, a soil isolate of Hainan Province, China . The isolate is grown by solid-state fermentation, and dihydro-herbimycin B is identified as a minor component among the secondary metabolites .Scientific Research Applications
Antioxidant Properties
Dihydroherbimycin A, closely related to dihydro-herbimycin B, has demonstrated potent antioxidant properties. In a study by Chang and Kim (2007), dihydroherbimycin A exhibited significant antioxidant activity, surpassing that of α-tocopherol in DPPH radical-scavenging and lipid peroxidation assays. This suggests potential for development into new therapeutic agents due to its strong antioxidant capabilities Chang & Kim, 2007.
Role in Cancer Therapy
Several studies have explored the use of herbimycin A and its derivatives, including dihydro-herbimycin B, in cancer therapy. For instance, geldanamycin and herbimycin A have shown effectiveness in inducing apoptotic killing of B chronic lymphocytic leukemia cells and augmenting their sensitivity to cytotoxic drugs Jones et al., 2004. Additionally, herbimycin A has been identified as a potent inhibitor of tyrosine kinases and induces G1 arrest in cyclin D1-overexpressing fibroblasts Endo et al., 2000.
Heat Shock Protein 90 (Hsp90) Inhibitors
Herbimycin A, closely related to dihydro-herbimycin B, is a notable Hsp90 inhibitor. This class of inhibitors, including geldanamycin, herbimycin A, and radicicol, disrupt the chaperone functions of Hsp90, destabilizing client proteins such as v-Src, Bcr-Abl, Raf-1, ErbB2, and steroid receptors Blagosklonny, 2002. This property makes them promising candidates for cancer therapy.
Biosynthetic Pathways
Research into the biosynthesis of herbimycin A, which shares similarities with dihydro-herbimycin B, reveals insights into the production of this class of antibiotics. Understanding these pathways is crucial for potential structural modification and drug development Rascher et al., 2005.
Potential in Treating Other Diseases
Studies have also investigated the potential of dihydro-herbimycin B related compounds in treating other diseases. For instance, dihydrocucurbitacin B, isolated from Cayaponia tayuya, has shown effectiveness in reducing damage in adjuvant-induced arthritis, demonstrating the anti-inflammatory properties of this class of compounds Escandell et al., 2006.
properties
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N2O9/c1-15-9-8-10-22(37-5)27(40-29(30)36)17(3)11-16(2)24(33)23(38-6)12-18(4)26(39-7)20-13-19(32)14-21(25(20)34)31-28(15)35/h8-11,13-14,16,18,22-24,26-27,32-34H,12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8-,15-9+,17-11+/t16-,18-,22-,23-,24+,26+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXSABHHRSWSID-OOJAHTAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)OC)OC(=O)N)C)C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=CC(=C2O)[C@@H]1OC)O)/C)OC)OC(=O)N)\C)C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
dihydro-herbimycin B |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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